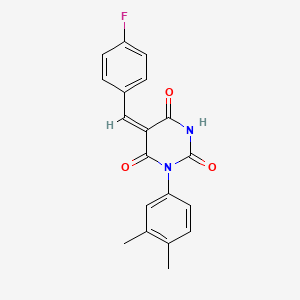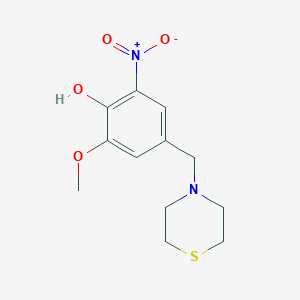
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol, also known as MNTMP, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of phenolic compounds and has a molecular weight of 347.38 g/mol. In
Mécanisme D'action
The mechanism of action of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also exhibits a broad spectrum of activity against different types of cancer cells, which suggests that it may be effective against a variety of different cancer types. However, one of the limitations of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol. One area of research is the development of more efficient synthesis methods that can produce higher yields of pure 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol. Another area of research is the investigation of the mechanism of action of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol, which may lead to the identification of new targets for cancer and inflammation therapies. Additionally, the potential applications of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol in the treatment of neurological disorders such as Alzheimer's disease warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol involves the reaction of 2-methoxy-6-nitrophenol with 4-(4-chloromethylthiomorpholin-2-yl)methyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In a study published in the Journal of Medicinal Chemistry, 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol was found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It was also found to inhibit the growth of tumor xenografts in mice.
Propriétés
IUPAC Name |
2-methoxy-6-nitro-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-7-9(6-10(12(11)15)14(16)17)8-13-2-4-19-5-3-13/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIWAHFOQDKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-(thiomorpholin-4-ylmethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5039581.png)
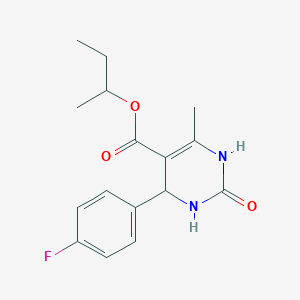
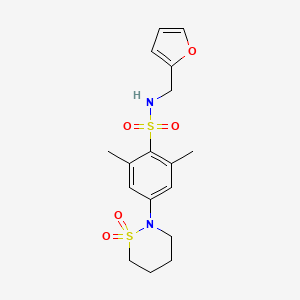
![2-{2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5039604.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5039607.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)
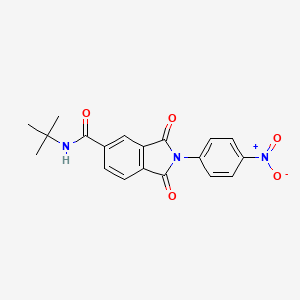
![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)
![7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5039641.png)
